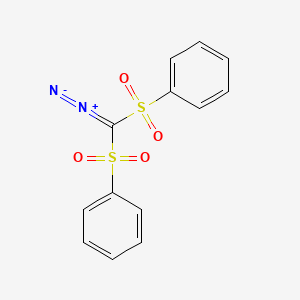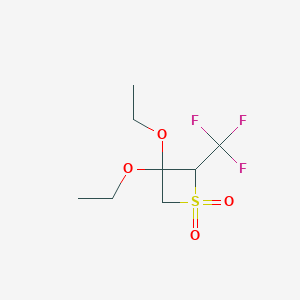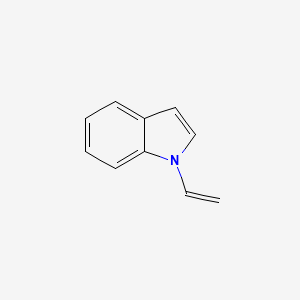
1-Ethenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in various fields such as chemistry, biology, and medicine . The structure of this compound consists of an indole ring with an ethenyl group attached to the nitrogen atom, making it a versatile compound for various applications.
Métodos De Preparación
The synthesis of 1-Ethenyl-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with acetylene in the presence of a palladium catalyst. This method provides a straightforward route to the desired compound with good yields . Another method involves the use of aniline triflamide and the C–H activation method, which also yields the indole derivative efficiently . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1-Ethenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-Ethenyl-1H-indole has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular application and the functional groups present on the indole ring.
Comparación Con Compuestos Similares
1-Ethenyl-1H-indole can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoro-1H-indole: Studied for its antiviral and anticancer properties.
The uniqueness of this compound lies in its ethenyl group, which provides distinct reactivity and potential for various applications compared to other indole derivatives.
Propiedades
Número CAS |
1557-08-0 |
|---|---|
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-ethenylindole |
InChI |
InChI=1S/C10H9N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h2-8H,1H2 |
Clave InChI |
RCSKFKICHQAKEZ-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=CC2=CC=CC=C21 |
Números CAS relacionados |
26100-97-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


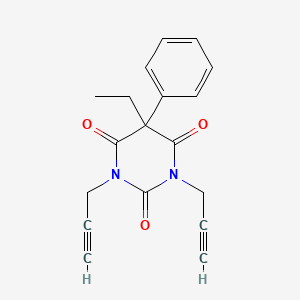
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
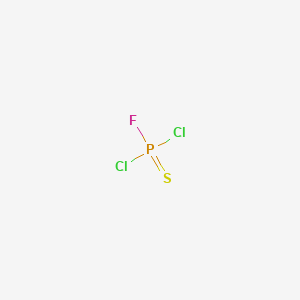
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)


![Cyclohepta[f]indene](/img/structure/B14747578.png)


![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
